molecular formula C20H21NO2 B2922395 N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide CAS No. 622349-32-0

N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No. B2922395
CAS RN: 622349-32-0
M. Wt: 307.393
InChI Key: FQJQIEFRHXOTCE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as AM-679, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Enzymatic Activity Research indicates that derivatives of benzofuran, such as N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, have been synthesized for their potential inhibitory activities against specific enzymes. For instance, compounds structurally related to benzofuran have shown inhibitory activities against 5-lipoxygenase, an enzyme involved in the inflammatory process. Such studies suggest that benzofuran derivatives can be potent inhibitors, providing a foundation for developing new anti-inflammatory agents (Ohemeng et al., 1994).

Antitumor and Antiviral Activities Further research has explored the synthesis of benzofuran compounds for their antitumor and antiviral properties. For example, compounds like 2-beta-D-ribofuranosylselenazole-4-carboxamide and related derivatives have been investigated for their cytotoxicity towards cancer cells and effectiveness against viral infections, demonstrating the potential of benzofuran derivatives in cancer and viral therapy (Srivastava & Robins, 1983).

Cholinesterase Inhibitory Activity Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. Such studies are significant for developing treatments for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors can play a therapeutic role (Abedinifar et al., 2018).

Anticancer Evaluation The synthesis and evaluation of novel benzofuran derivatives for anticancer activity have been a subject of research. Compounds derived from N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide have been tested against various cancer cell lines, showcasing the potential of these derivatives in anticancer therapy (Ravinaik et al., 2021).

Anti-inflammatory, Analgesic, and Antipyretic Agents Benzofuran-2-carboxamide derivatives have also been investigated for their in vivo anti-inflammatory, analgesic, and antipyretic activities. Such studies reveal the therapeutic potential of these compounds in managing pain, fever, and inflammation, highlighting their importance in medicinal chemistry (Xie et al., 2014).

properties

IUPAC Name

N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-5-15-6-8-16(9-7-15)21-20(22)19-14(4)17-10-12(2)13(3)11-18(17)23-19/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJQIEFRHXOTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

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